molecular formula C24H24N4O2S B3200802 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1019095-73-8

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B3200802
CAS No.: 1019095-73-8
M. Wt: 432.5 g/mol
InChI Key: XZNKSWPMHNNRFK-UHFFFAOYSA-N
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Description

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide (CAS 1019095-73-8) is a complex organic compound with a molecular weight of 432.5 g/mol and a molecular formula of C24H24N4O2S . This chemical features a unique molecular architecture built on a pyrazole-thiazole core, substituted with a 4-ethoxyphenyl group on the thiazole ring and a 2-(m-tolyl)acetamide side chain . This structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and pharmaceutical development. The compound has been investigated for various pharmacological properties. Its pyrazole-thiazole scaffold is associated with potential anticancer activity, with studies on similar derivatives demonstrating cytotoxic effects and the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Furthermore, the thiazole moiety is a recognized pharmacophore in anti-inflammatory research, with potential to inhibit key enzymes and pathways involved in inflammation, such as cyclooxygenase (COX) and the MAPK signaling cascade . The presence of both structural features makes this compound a valuable lead for developing new anti-inflammatory and anticancer agents . It serves as a crucial biochemical tool for researchers studying these cellular processes and for exploring structure-activity relationships in drug discovery. The product is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-30-20-10-8-19(9-11-20)21-15-31-24(25-21)28-22(13-17(3)27-28)26-23(29)14-18-7-5-6-16(2)12-18/h5-13,15H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNKSWPMHNNRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by the presence of thiazole, pyrazole, and aromatic rings. The molecular formula is C₁₉H₁₈N₄O₂S, with a molecular weight of approximately 366.43 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
  • Formation of the Pyrazole Ring : This involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters.
  • Final Coupling : The final step usually couples the thiazole and pyrazole intermediates with the m-tolyl acetamide moiety.

Medicinal Chemistry : N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide has been investigated for various pharmacological properties, including:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
  • Antimicrobial Effects : Studies suggest that compounds with similar structures exhibit activity against various bacterial strains.

Case Studies

  • Anticancer Research : A study involving derivatives of this compound demonstrated significant cytotoxic effects on breast cancer cell lines, indicating its potential as a lead compound for developing anticancer drugs .
  • Anti-inflammatory Mechanism : In vitro assays showed that the compound could reduce inflammatory markers in macrophages, supporting its role in inflammatory disease treatment .
  • Pharmaceutical Development : Ongoing research is focused on optimizing the synthesis and enhancing the biological activity of this compound to improve its efficacy as a therapeutic agent .

Analytical Techniques

To evaluate the stability and purity of this compound, various analytical techniques are employed:

  • Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress and assessing purity.
  • Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized for structural elucidation and confirmation.

Comparison with Similar Compounds

Pyrimidinone Analogs

Compound 36 : N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide ()

  • Structural Differences: Replaces the thiazole ring with a pyrimidinone (6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl) group.
  • Functional Implications: Pyrimidinones are known for inhibiting Ca²⁺/calmodulin-stimulated adenylyl cyclase. The absence of a thiazole ring in Compound 36 may reduce tautomerism-related instability compared to the target compound .
  • Activity: While specific data are unavailable, pyrimidinones generally exhibit moderate selectivity for adenylyl cyclase isoforms, suggesting the target compound’s thiazole moiety could enhance binding to alternative targets (e.g., kinases) .

Thiazole-Based Tautomeric Systems

Amide 3c: A tautomeric mixture of N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide and its isomer ().

  • Structural Differences: Features a thiazolidinone ring instead of a thiazole, with aniline and 4-ethoxyphenyl groups.
  • Tautomerism: The thiazolidinone system in 3c exhibits 1:1 keto-enol tautomerism, which may influence solubility and binding kinetics.

Benzoimidazole Derivatives

Compound from : 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

  • Structural Differences : Substitutes thiazole with a benzoimidazole core and introduces a methylthio group.
  • Reactivity : The benzoimidazole enhances π-π stacking with aromatic residues in enzymes, while the methylthio group may confer redox sensitivity. The target compound’s 4-ethoxyphenyl group could improve hydrophobic interactions without redox liability .

Thiophene-Substituted Analogs

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide ()

  • Structural Differences : Replaces m-tolyl with thiophen-2-yl in the acetamide side chain.
  • Electronic Effects: The thiophene’s electron-rich nature may alter charge distribution, affecting binding to targets like ion channels.

Pharmacologically Active Acetamides

AMG517 and HC030031 ()

  • AMG517 : N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide.
    • Contrasts with the target compound’s pyrazole-thiazole core but shares the acetamide linkage. The trifluoromethyl group in AMG517 increases lipophilicity, whereas the target’s ethoxyphenyl may balance hydrophobicity and solubility .
  • HC030031: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide. The purine scaffold targets cannabinoid receptors, whereas the pyrazole-thiazole system in the target compound is more likely to inhibit kinases or cyclases .

Q & A

Q. What are the key synthetic pathways for preparing N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide, and what challenges arise during its synthesis?

  • Methodology : The synthesis typically involves multi-step heterocyclic reactions. For example:

Hydrazinolysis : Ethyl 5-methyl-1H-pyrazole-3-carboxylate is treated with hydrazine hydrate to form a hydrazide intermediate.

Nucleophilic addition : Reaction with phenyl isothiocyanate followed by alkaline heterocyclization yields the thiazole-pyrazole core.

Alkylation : The final acetamide group is introduced via alkylation with 2-(m-tolyl)acetyl chloride.
Challenges : Low yields due to steric hindrance at the pyrazole C-5 position and competing side reactions (e.g., oxidation of the thiazole sulfur). Purification often requires column chromatography and recrystallization .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology :
  • 1H NMR : Peaks at δ 2.35 ppm (singlet, CH₃ from m-tolyl) and δ 4.25 ppm (quartet, ethoxy group) confirm substituent positions.
  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3100–3200 cm⁻¹ (N-H) validate the acetamide moiety.
  • Elemental Analysis : Matches calculated C, H, N percentages (±0.3%).
  • Chromatography : TLC (Rf = 0.45 in ethyl acetate/hexane) and HPLC (≥98% purity) ensure homogeneity .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodology :
  • In silico Screening : PASS Online® predicts potential targets (e.g., kinase inhibition) based on structural motifs like the thiazole-pyrazole scaffold.
  • Molecular Docking : AutoDock Vina evaluates binding affinity to receptors like EGFR (PDB ID: 1M17) with ΔG ≤ -8.5 kcal/mol indicating strong interaction.
  • In vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations measure antiproliferative activity (IC₅₀ values reported) .

Advanced Research Questions

Q. How do contradictory SAR findings for substituent effects on the pyrazole ring inform rational design?

  • Methodology :
  • Case Study : Replacing the 3-methyl group with bulkier substituents (e.g., isopropyl) reduces solubility but increases metabolic stability.
  • Data Contradictions : While 4-ethoxyphenyl enhances lipophilicity (logP = 3.2), conflicting reports note reduced bioavailability in vivo due to CYP450-mediated demethylation.
  • Resolution : Use QSAR models (e.g., CoMFA) to balance steric/electronic effects. For example, fluorinated analogs (e.g., 4-CF₃) improve metabolic resistance without compromising activity .

Q. What computational strategies optimize reaction conditions for large-scale synthesis?

  • Methodology :
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) identifies transition states to minimize energy barriers (e.g., optimizing alkylation pH to 8–9).
  • Machine Learning : Train models on reaction databases to predict solvent efficacy (e.g., DMF > DMSO for thiazole formation).
  • Experimental Validation : High-throughput screening (HTS) with Zeolite (Y-H) catalysts increases yield by 15–20% under reflux .

Q. How can structural analogs resolve discrepancies in biological activity profiles?

  • Methodology :
  • Analog Synthesis : Replace the m-tolyl group with halogenated (e.g., 3-Cl) or heteroaromatic (e.g., thiophene) rings to modulate electronic effects.
  • Bioactivity Mapping : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., the acetamide linker’s role in hydrogen bonding).
  • Mechanistic Studies : Western blotting confirms target inhibition (e.g., reduced p-ERK levels in treated cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

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